molecular formula C8H8O2S B3369627 5-Methyl-2-sulfanylbenzoic acid CAS No. 24155-85-9

5-Methyl-2-sulfanylbenzoic acid

Cat. No.: B3369627
CAS No.: 24155-85-9
M. Wt: 168.21 g/mol
InChI Key: HIOOFBBNJCVVJZ-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O2S It is also known by its IUPAC name, 2-mercapto-5-methylbenzoic acid This compound is characterized by the presence of a methyl group and a sulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-nitrobenzoic acid with thiourea, followed by reduction. The reaction conditions typically include the use of a solvent such as ethanol and a reducing agent like iron powder or tin chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 5-methyl-2-nitrobenzoic acid in the presence of a palladium catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The methyl and sulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of 5-methyl-2-sulfonylbenzoic acid.

    Reduction: Formation of 5-methyl-2-sulfanylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Methyl-2-sulfanylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-sulfanylbenzoic acid involves its interaction with various molecular targets. The sulfanyl group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoic acid: Similar structure but lacks the methyl group.

    5-Methylsalicylic acid: Similar structure but contains a hydroxyl group instead of a sulfanyl group.

    2-Sulfanylbenzoic acid: Similar structure but lacks the methyl group.

Uniqueness

5-Methyl-2-sulfanylbenzoic acid is unique due to the presence of both a methyl and a sulfanyl group on the benzoic acid core. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts.

Properties

IUPAC Name

5-methyl-2-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-5-2-3-7(11)6(4-5)8(9)10/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOOFBBNJCVVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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